2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide
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Overview
Description
2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound has a molecular formula of C21H16ClNO3 and a molecular weight of 365.81 g/mol . It is known for its experimental applications and is often studied for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with 4-chlorophenol to form the phenoxy derivative.
Amidation: The final step involves the reaction of the phenoxy derivative with phenylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a model compound in studying benzophenone derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)-N-phenylacetamide: Similar structure with a methyl group substitution.
2-(4-chloro-2-phenylphenoxy)-N-phenylacetamide: Similar structure with a phenyl group substitution.
Uniqueness
2-[4-chloro-2-(phenylcarbonyl)phenoxy]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16ClNO3 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C21H16ClNO3/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)26-14-20(24)23-17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) |
InChI Key |
DTGVSZSMDOMAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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